2-Formyl-3-methylthiophene-4-boronic acid

Description

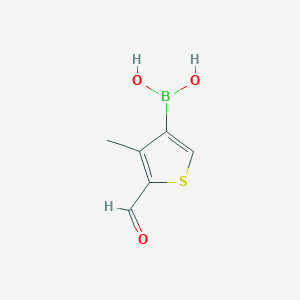

2-Formyl-3-methylthiophene-4-boronic acid (CAS: 1310403-93-0) is a thiophene-based boronic acid derivative featuring a formyl group at position 2, a methyl group at position 3, and a boronic acid moiety at position 4 of the thiophene ring. Its molecular formula is C₆H₇BO₃S, with a purity of 95% . The compound is utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers and pharmaceuticals, leveraging the reactivity of both the boronic acid and aldehyde groups .

Structure

2D Structure

Properties

IUPAC Name |

(5-formyl-4-methylthiophen-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO3S/c1-4-5(7(9)10)3-11-6(4)2-8/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSYUVVZXOQDMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC(=C1C)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101249078 | |

| Record name | Boronic acid, B-(5-formyl-4-methyl-3-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101249078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310403-93-0 | |

| Record name | Boronic acid, B-(5-formyl-4-methyl-3-thienyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310403-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(5-formyl-4-methyl-3-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101249078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lithiation and Boronation Approach

A common and effective strategy for preparing thiophene boronic acids involves selective lithiation of the thiophene ring followed by reaction with a boron electrophile such as trialkyl borates, then hydrolysis to yield the boronic acid.

Selective Lithiation:

The thiophene ring is lithiated at the 4-position (relative to the 2-formyl and 3-methyl substituents) using strong bases such as n-butyllithium or lithium diisopropylamide (LDA). The choice of base and temperature controls regioselectivity. For example, Janssen et al. demonstrated selective lithiation of methylthiophene derivatives using LDA followed by treatment with trimethylborate to afford boronic esters that can be hydrolyzed into boronic acids.Boronation:

After lithiation, the organolithium intermediate is treated with trialkyl borate (e.g., trimethylborate or triisopropylborate). This step installs the boron moiety at the lithiated position. Subsequent acidic hydrolysis liberates the boronic acid functionality.Formyl Group Introduction:

The formyl group at the 2-position can be introduced prior to lithiation by formylation of the thiophene ring or by using a formyl-substituted thiophene precursor. Alternatively, formylation can be achieved via organocatalytic formylation of the boronic acid intermediate (see section 2.3).Example Procedure:

Starting from 3-methylthiophene, selective lithiation at the 4-position with LDA at low temperature, followed by quenching with trimethylborate and acidic work-up, yields 3-methylthiophene-4-boronic acid. The 2-formyl group can be introduced via directed formylation or by using a 2-formyl-3-methylthiophene precursor.

Protection and Deprotection Strategies in Formylation

To improve the stability and yield of formyl-substituted boronic acids, protecting the formyl group during boronation is employed.

Acetal Protection:

The formyl group on the thiophene ring can be protected as an acetal (O,O- or N,O-acetal) before lithiation and boronation steps, preventing side reactions during lithiation and boronation.Typical Procedure:

2-Furaldehyde derivatives are protected as diethyl acetals, then lithiated and treated with trialkyl borate. After acidic work-up, the acetal is deprotected to yield the formyl boronic acid. This approach improves yield and purity by stabilizing the sensitive formyl functionality.Relevance to Thiophene Derivatives:

Similar strategies can be adapted for 2-formyl-3-methylthiophene-4-boronic acid synthesis to enhance stability and facilitate purification.

The lithiation-boronation method remains the most direct and widely used approach for preparing this compound, with demonstrated regioselectivity and good yields when optimized.

Organocatalytic formylation offers a promising alternative to traditional metal-catalyzed formylation, particularly for sensitive substrates, but its application to thiophene boronic acids requires further experimental validation.

Protection of the formyl group as an acetal is a valuable technique to prevent degradation or side reactions during lithiation and boronation steps, enhancing the overall synthetic efficiency and product stability.

Purification of these boronic acids is facilitated by their stability toward silica gel chromatography when protected or as boronic esters, aiding in obtaining analytically pure products.

The preparation of this compound is effectively achieved through selective lithiation of the thiophene ring at the 4-position followed by boronation and hydrolysis. Incorporation of the formyl group can be done prior to or after boronation, with organocatalytic formylation presenting a novel, mild alternative. Protection of the aldehyde functionality as an acetal during synthesis enhances product stability and yield. These methods, supported by diverse literature sources, provide a robust toolkit for synthesizing this valuable heteroaryl boronic acid derivative for further applications in organic synthesis and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-3-methylthiophene-4-boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate in aqueous conditions.

Reduction: Reducing agents like sodium borohydride in methanol or ethanol.

Major Products

Suzuki-Miyaura Coupling: Produces biaryl compounds.

Oxidation: Produces 2-carboxy-3-methylthiophene-4-boronic acid.

Reduction: Produces 2-hydroxymethyl-3-methylthiophene-4-boronic acid.

Scientific Research Applications

2-Formyl-3-methylthiophene-4-boronic acid has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for 2-Formyl-3-methylthiophene-4-boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the carbon-carbon bond . The formyl group can also participate in various reactions, contributing to the compound’s versatility .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Positional Isomers

5-Formyl-4-methylthiophene-2-boronic Acid (CAS: 1072952-28-3)

- Structure : Formyl (position 5), methyl (position 4), boronic acid (position 2).

- Key Difference : The altered substituent positions reduce steric hindrance near the boronic acid, enhancing its reactivity in coupling reactions compared to the target compound .

- Applications : Preferred for synthesizing linear polymers due to its spatial arrangement .

2-Formylthiophene-4-boronic Acid (CAS: 1268683-45-9)

Heterocyclic Analogues

3-Formyl-4-methoxyphenylboronic Acid (CAS: 121124-97-8)

- Structure : Benzene ring with formyl (position 3), methoxy (position 4), and boronic acid (position 1).

- Key Difference : The phenyl ring lacks sulfur, reducing conjugation and altering electronic properties. The methoxy group donates electrons, stabilizing the boronic acid for nucleophilic substitutions .

(5-Formylfuran-3-yl)boronic Acid (CAS: 62306-80-3)

Physicochemical Properties

Biological Activity

2-Formyl-3-methylthiophene-4-boronic acid is an organoboron compound characterized by its unique structure, which includes a boronic acid functional group attached to a thiophene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and biochemical interactions.

Target of Action

The primary target of this compound is the Suzuki–Miyaura cross-coupling reaction , a widely used method in organic synthesis that enables the formation of carbon-carbon bonds. This reaction is critical for the development of various biologically active compounds and pharmaceuticals.

Mode of Action

In the Suzuki–Miyaura reaction, this compound engages in two key processes:

- Oxidative Addition : The boronic acid group facilitates the formation of a new bond with a palladium catalyst.

- Transmetalation : The compound transfers its aryl group to another carbon source, leading to the formation of new carbon-carbon bonds.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. In studies involving prostate cancer cells, compounds similar to this compound have shown reduced cell viability at concentrations as low as 5 µM, indicating their potential as therapeutic agents against cancer .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. In vitro studies have demonstrated activity against various microorganisms, including Staphylococcus aureus and Escherichia coli. The inhibition zones ranged from 7 to 13 mm in diameter, showcasing its potential as an antimicrobial agent .

Antioxidant Activity

Antioxidant assays have revealed that boronic acid derivatives can exhibit significant antioxidant properties. These compounds can neutralize free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and maintaining overall health .

Biochemical Pathways

The interaction of this compound with biological macromolecules suggests involvement in several biochemical pathways:

- Cell Signaling : The compound may modulate cell signaling pathways through interactions with protein kinases, influencing processes such as cell proliferation and apoptosis.

- Metabolic Pathways : It participates in metabolic processes that involve detoxification and excretion through hydroxylation and glucuronidation reactions in human hepatocytes.

Study on Anticancer Activity

A study conducted on the effects of various boronic compounds on prostate cancer cells demonstrated that treatment with 5 µM solutions resulted in a decrease in cell viability to approximately 33%, while healthy cells maintained viability at around 71%. This highlights the selective toxicity of these compounds towards cancerous cells compared to normal cells .

Antimicrobial Effectiveness

Another research effort assessed the antimicrobial activity of boronic compounds against multiple strains, including MRSA and Candida albicans. The results indicated that these compounds could inhibit growth effectively, suggesting their utility in developing new antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-formyl-3-methylthiophene-4-boronic acid, and how is its purity validated?

- Methodology :

- Synthesis : A typical approach involves Suzuki-Miyaura coupling, where the boronic acid group is introduced via palladium-catalyzed cross-coupling of a halogenated thiophene precursor (e.g., 3-methylthiophene-4-bromide) with a boronic ester. The formyl group may be introduced via Vilsmeier-Haack formylation after coupling .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (e.g., using methanol/water mixtures) is employed.

- Characterization : Validate purity via / NMR (confirming boronic acid proton resonance at δ ~6-8 ppm and formyl proton at δ ~9-10 ppm), IR (B-O stretching ~1340 cm, C=O stretch ~1680 cm), and HPLC-MS (to detect trace impurities) .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodology :

- The electron-withdrawing formyl group enhances the electrophilicity of the boronic acid, facilitating transmetalation in Suzuki-Miyaura reactions. However, steric hindrance from the 3-methyl group may reduce coupling efficiency.

- Use computational methods (DFT calculations) to map electron density distributions and compare reaction rates with analogous substrates lacking the methyl or formyl groups. Experimental validation via kinetic studies under standardized conditions (e.g., Pd(OAc)/SPhos catalyst, KCO base) is recommended .

Advanced Research Questions

Q. What strategies mitigate steric and electronic challenges in cross-coupling reactions involving this compound?

- Methodology :

- Catalyst Optimization : Bulky ligands like SPhos or XPhos improve steric tolerance in Pd-catalyzed couplings. Alternatively, use Ni catalysts (e.g., NiCl/dtbpy) for enhanced activity with hindered substrates .

- Protection/Deprotection : Temporarily protect the formyl group (e.g., as an acetal) to reduce electronic deactivation during coupling, followed by acidic hydrolysis post-reaction .

- Microwave-Assisted Synthesis : Shorten reaction times and improve yields by using microwave irradiation (e.g., 100°C, 30 min) to overcome kinetic barriers .

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?

- Methodology :

- Controlled Comparative Studies : Replicate conflicting experiments under identical conditions (solvent, temperature, catalyst loading). For example, if one study reports hydrolysis instability, test the compound’s shelf life in anhydrous vs. humid environments using NMR to monitor boronic acid degradation .

- Advanced Analytical Techniques : Use X-ray crystallography to confirm structural integrity or detect hydration products (e.g., boroxines). Pair with TGA/DSC to assess thermal stability .

Q. What are the design principles for using this compound in fluorescent probes targeting diol-containing biomolecules?

- Methodology :

- Probe Design : The boronic acid binds vicinal diols (e.g., saccharides), while the formyl group enables Schiff base formation with fluorescent tags (e.g., dansyl hydrazine). Optimize pH (6–8) to balance boronic acid-diol binding and Schiff base stability .

- Validation : Test selectivity using competitive assays (e.g., fructose vs. glucose) and quantify binding constants via fluorescence titration. Confocal microscopy can localize probes in cellular models .

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.